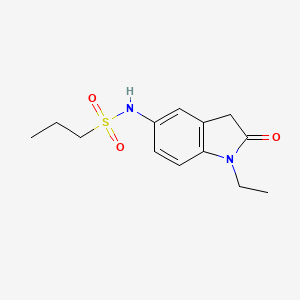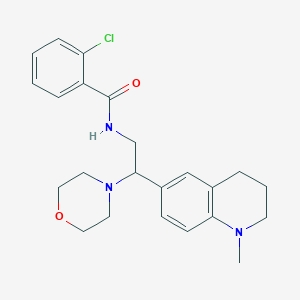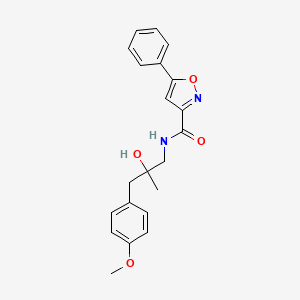![molecular formula C12H11ClN2O4 B2608345 5-{[(2-Chloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 1018812-97-9](/img/structure/B2608345.png)
5-{[(2-Chloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-{[(2-Chloropyridin-4-yl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione” is a chemical compound with the molecular formula C12H11ClN2O4 . It has a molecular weight of 282.68 . This compound is intended for research use only .
Synthesis Analysis
The synthesis of this compound might involve the use of 2,2-Dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid), which is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity and steric rigidity . It might also involve 5-Amino-2-chloropyridine, which undergoes Suzuki-Miyaura coupling with sterically hindered 2,6-dimethylphenylboronic acid .Molecular Structure Analysis
The molecular structure of this compound consists of a 2-chloropyridin-4-yl group attached to a 2,2-dimethyl-1,3-dioxane-4,6-dione via an amino-methylidene linkage .Physical And Chemical Properties Analysis
The physical and chemical properties such as boiling point, melting point, and density of this compound are not specified in the available resources .Applications De Recherche Scientifique
Ring Opening Reactions
A study by Šafár̆ et al. (2000) explored the ring opening reactions of similar 1,3-dioxane derivatives. They found that treating these compounds with cyclic secondary amines led to the formation of new dioxane derivatives with interesting structural properties. This indicates potential applications in synthesizing novel organic compounds with specific structural features (Šafár̆ et al., 2000).
Reactions with Alkylamines
Jeon and Kim (2000) investigated the reactions of a structurally similar dioxane dione with primary and secondary alkylamines. They observed the formation of compounds with cyano and amino groups in good yields. This suggests potential in synthesizing diverse organic molecules, particularly in the field of organic chemistry and material science (Jeon & Kim, 2000).
Supramolecular Structures
Low et al. (2002) examined the supramolecular structures of dioxane diones with varying substituents. Their research contributes to understanding how subtle changes in molecular structure can significantly affect the overall molecular assembly and intermolecular interactions. This knowledge is valuable in materials science, particularly in the design of molecular crystals with specific properties (Low et al., 2002).
Synthesis of Pyridines
Research by Rubinov et al. (2004) focused on synthesizing substituted pyridines from dioxane diones. This research is significant for developing new methods to create pyridine derivatives, which are important in pharmaceuticals and agrochemicals (Rubinov et al., 2004).
Potential Antimicrobial Applications
Campelo et al. (2017) synthesized a new derivative of Meldrum's acid (related to dioxane dione) and evaluated its antimicrobial activity. The study suggests that such compounds could be potential candidates for antimicrobial agents, highlighting their relevance in medical and pharmaceutical research (Campelo et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
5-[[(2-chloropyridin-4-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c1-12(2)18-10(16)8(11(17)19-12)6-15-7-3-4-14-9(13)5-7/h3-6H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQAIINVWNBJEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=CC(=NC=C2)Cl)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methoxybenzamide](/img/structure/B2608262.png)
![1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2608263.png)
![1,5-dimethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2608264.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2608265.png)

![2-(2-fluorophenoxy)-N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2608271.png)
![8-(2-((2,4-dimethylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2608272.png)


![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 1,3-dimethyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2608276.png)

![2-((2R,3R)-3-(tert-Butyl)-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)propan-2-ol](/img/structure/B2608278.png)
![1-chloro-5H-pyrido[4,3-b]indole-4-carboxamide](/img/structure/B2608279.png)
![2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole](/img/structure/B2608282.png)